molecular formula C10H8BrN B1267487 8-(Brommethyl)chinolin CAS No. 7496-46-0

8-(Brommethyl)chinolin

Katalognummer B1267487
CAS-Nummer: 7496-46-0
Molekulargewicht: 222.08 g/mol
InChI-Schlüssel: IAAUGSYGHOFWEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Bromomethyl)quinoline (8-BMQ) is an organic compound that belongs to the quinoline family of compounds. It is a colorless crystalline solid with a pungent odor. 8-BMQ is a versatile compound that has multiple uses in a variety of scientific fields, including organic synthesis, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Phthalonitrile

8-(Brommethyl)chinolin wird bei der Synthese neuer Phthalonitrile verwendet, die wichtige Zwischenprodukte bei der Herstellung von Phthalocyaninen sind . Diese Phthalocyanine finden in einer Vielzahl von Anwendungen Verwendung, darunter als Farbstoffe, Pigmente und in der photodynamischen Therapie zur Behandlung von Krebs.

Antimikrobielle und antibakterielle Mittel

Die Bromierung von Chinolinen, einschließlich this compound, führt zu Derivaten mit signifikanten antimikrobiellen und antibakteriellen Eigenschaften . Diese Verbindungen können weiter modifiziert werden, um ihre Wirksamkeit zu erhöhen und die Toxizität zu verringern, wodurch sie zu potenziellen Kandidaten für die Medikamentenentwicklung werden.

Antitumoraktivität

Bromchinoline sind dafür bekannt, Antitumoraktivität aufzuweisen. Die Einführung von Bromatomen in den Chinolinkern kann zu Verbindungen führen, die potenzielle Anwendungen in der Krebstherapie haben . Die Forschung ist im Gange, um das gesamte therapeutische Potenzial dieser Verbindungen zu untersuchen.

Antiparasitäre Behandlungen

Von this compound abgeleitete Verbindungen haben antiparasitäre Aktivitäten gezeigt, die bei der Behandlung von Krankheiten hilfreich sein könnten, die durch parasitäre Organismen verursacht werden . Dazu gehören potenzielle Behandlungen für Krankheiten wie Malaria und Leishmaniose.

Alzheimer-Forschung

8-(Brommethyl)chinolinderivate werden auf ihre potenzielle Verwendung in der Alzheimer-Forschung untersucht. Sie können als Bausteine für pharmakologisch aktive Gerüste dienen, die zu neuen Behandlungen für neurodegenerative Erkrankungen führen könnten .

Materialwissenschaftliche Anwendungen

In der Materialwissenschaft wird this compound verwendet, um neuartige Materialien mit spezifischen elektronischen oder photonischen Eigenschaften zu erzeugen. Diese Materialien können bei der Entwicklung von Sensoren, organischen Elektronik und anderen fortschrittlichen Technologien verwendet werden .

Wirkmechanismus

While the specific mechanism of action for 8-(Bromomethyl)quinoline is not mentioned in the search results, quinoline-containing drugs are generally thought to act by interfering with the digestion of haemoglobin in the blood stages of the malaria life cycle .

Safety and Hazards

When handling 8-(Bromomethyl)quinoline, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas. Adequate ventilation should be ensured, and personnel should be evacuated to safe areas .

Zukünftige Richtungen

Quinoline compounds, including 8-(Bromomethyl)quinoline, have been the focus of numerous studies due to their wide range of biological activities. They have been used as a scaffold for drug development for more than two centuries, and they continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . Therefore, future research may focus on exploring the therapeutic potential of 8-(Bromomethyl)quinoline and its derivatives in various diseases, including cancer .

Eigenschaften

IUPAC Name

8-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUGSYGHOFWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CBr)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323950
Record name 8-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7496-46-0
Record name 7496-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(Bromomethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 8-methylquinoline (45 g, 0.314 mol), N-bromosuccinimide (55 g, 0.309 mol) and benzoyl peroxide (1.5 g) in carbon tetrachloride (250 mL) was refluxed for 7 hours. The reaction was filtered and evaporated, and the crude product was crystallized from methanol (70 mL) to give 37.7 g of product. The mother liquors were chromatographed on silica gel in chloroform to give 17 g of material which was crystallized from ethyl acetate:hexane to give an additional 12.0 g of product.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Combine 8-methyl-quinoline (1.0 g, 6.99 mmol), NBS (1.3 g, 7.13 mmol), benzoyl peroxide (6.0 mg, 0.03 mmol), carbon tetrachloride (30 mL) and reflux for 17 h. Cool the reaction mixture to ambient temperature and evaporate the solvent. Dissolve the residue in chloroform (30 mL), wash the organic solution with saturated aqueous NaHCO3 (2×10 mL), brine (10 mL) and dry over anhydrous Na2SO4. Evaporate the solvent and purify by chromatography on silica gel eluting with DCM to obtain the title compound as a white solid (1.3 g, 83%). MS (ES+) m/z: 223 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Bromomethyl)quinoline
Reactant of Route 2
Reactant of Route 2
8-(Bromomethyl)quinoline
Reactant of Route 3
Reactant of Route 3
8-(Bromomethyl)quinoline
Reactant of Route 4
Reactant of Route 4
8-(Bromomethyl)quinoline
Reactant of Route 5
Reactant of Route 5
8-(Bromomethyl)quinoline
Reactant of Route 6
8-(Bromomethyl)quinoline

Q & A

Q1: How does 8-(Bromomethyl)quinoline facilitate the formation of palladium(IV) complexes?

A: 8-(Bromomethyl)quinoline acts as an excellent precursor for oxidative addition reactions with palladium(II) complexes. The bromine atom serves as a leaving group, allowing the quinoline ring, with its nitrogen donor atom, to coordinate to the palladium center. This oxidative addition process increases the oxidation state of palladium from +2 to +4, resulting in the formation of stable palladium(IV) complexes [, ].

Q2: What unique structural features are observed in palladium(IV) complexes derived from 8-(Bromomethyl)quinoline?

A: The resulting palladium(IV) complexes showcase an intramolecular coordination system, where the 8-methylquinolinyl group coordinates to the palladium center through both the nitrogen atom and the carbon atom of the methyl group. This forms a five-membered chelate ring. X-ray crystallography studies have revealed that these complexes often exhibit geometric isomerism, with different substituents occupying the position trans to the quinoline nitrogen [, ].

Q3: Can you provide an example of a specific reaction utilizing 8-(Bromomethyl)quinoline in organometallic synthesis?

A: One example is the reaction of 8-(bromomethyl)quinoline with [PdMeR{(pz)2BH2}]- (R = Me, Ph; [(pz)2BH2]- = bis(pyrazol-1-yl)borate). This reaction yields [Pd(mq)MeR{(pz)2BH2}- (R = Me, Ph), representing the first isolable palladium(IV) complexes incorporating an intramolecular coordination system derived from 8-(bromomethyl)quinoline [].

Q4: Apart from palladium, are there other metals with which 8-(Bromomethyl)quinoline displays reactivity in organometallic synthesis?

A: Yes, 8-(bromomethyl)quinoline can be utilized in the synthesis of platinum(IV) complexes as well. For instance, its reaction with appropriate platinum(II) precursors can lead to the formation of Pt(CH2C9H6N-C,N)Me2{(pz)2BH2}, a platinum(IV) complex that is isostructural with its palladium(IV) analogue []. This demonstrates the versatility of 8-(bromomethyl)quinoline in constructing organometallic complexes with different metal centers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.